{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate
{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate
N-tris(hydroxymethyl)methylglycine is a Good's buffer substance, pKa = 8.15 at 20 ℃. It derives from a member of tris and a glycine. It is a tautomer of a N-tris(hydroxymethyl)methylammonioacetate.
Brand Name:
Vulcanchem
CAS No.:
5704-04-1
VCID:
VC0005525
InChI:
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12)
SMILES:
C(C(=O)O)NC(CO)(CO)CO
Molecular Formula:
C6H13NO5
Molecular Weight:
179.17 g/mol
{[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate
CAS No.: 5704-04-1
Inhibitors
VCID: VC0005525
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol
CAS No. | 5704-04-1 |
---|---|
Product Name | {[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonio}acetate |
Molecular Formula | C6H13NO5 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid |
Standard InChI | InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) |
Standard InChIKey | SEQKRHFRPICQDD-UHFFFAOYSA-N |
SMILES | C(C(=O)O)NC(CO)(CO)CO |
Canonical SMILES | C(C(=O)[O-])[NH2+]C(CO)(CO)CO |
Melting Point | 187.0 °C |
Description | N-tris(hydroxymethyl)methylglycine is a Good's buffer substance, pKa = 8.15 at 20 ℃. It derives from a member of tris and a glycine. It is a tautomer of a N-tris(hydroxymethyl)methylammonioacetate. |
Synonyms | 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)acetic acid |
PubChem Compound | 79784 |
Last Modified | Nov 11 2021 |
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